molecular formula C16H26O6 B3350024 MMA nBA MAA CAS No. 25035-69-2

MMA nBA MAA

Cat. No.: B3350024
CAS No.: 25035-69-2
M. Wt: 314.37 g/mol
InChI Key: DNBZRBSJOJZJKV-UHFFFAOYSA-N
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Description

MMA nBA MAA is a terpolymer composed of methyl methacrylate (MMA), n-butyl acrylate (nBA), and methacrylic acid (MAA). This combination of monomers creates a versatile material whose properties can be tailored for advanced research applications, particularly in the development of coatings and adhesives . The distinct roles of each monomer allow for precise manipulation of the copolymer's final characteristics. Methyl methacrylate (MMA) contributes hardness, strength, and durability to the polymer matrix . In contrast, n-butyl acrylate (nBA) acts as a "soft" monomer, imparting flexibility, toughness, and improved impact resistance . The inclusion of methacrylic acid (MAA) provides a reactive carboxylic acid group that significantly enhances adhesion to various substrates, improves latex stability, and offers a site for potential crosslinking reactions . This balance of properties makes P(MMA/nBA) copolymer a promising subject for research in protective coatings. Molecular dynamics simulations have studied its application as a waterproof adhesion layer, investigating its interfacial connections with surfaces like steel, which is critical for enhancing the service life of engineering structures such as bridges . Furthermore, the fundamental principles of combining (meth)acrylic monomers like MMA, nBA, and MAA are actively explored in materials science for developing powder coatings with optimized scratch resistance, adhesion to metal surfaces, and water repellence . Researchers value this terpolymer system for its ability to be engineered toward specific mechanical, thermodynamic, and adhesive performance goals. CAS Number : 25035-69-2 Molecular Formula : C16H26O6 Molecular Weight : 314.37 g/mol This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use, or for any human or veterinary clinical application.

Properties

IUPAC Name

butyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
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InChI

InChI=1S/C7H12O2.C5H8O2.C4H6O2/c1-3-5-6-9-7(8)4-2;1-4(2)5(6)7-3;1-3(2)4(5)6/h4H,2-3,5-6H2,1H3;1H2,2-3H3;1H2,2H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBZRBSJOJZJKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C=C.CC(=C)C(=O)O.CC(=C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H26O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

25035-69-2, 121462-82-6
Details Compound: 2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate and methyl 2-methyl-2-propenoate, graft
Record name Butyl acrylate-methacrylic acid-methyl methacrylate copolymer
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Details Compound: 2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate and methyl 2-methyl-2-propenoate, graft
Record name 2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate and methyl 2-methyl-2-propenoate, graft
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Molecular Weight

314.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name 2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate and methyl 2-methyl-2-propenoate
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CAS No.

25035-69-2
Record name 2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate and methyl 2-methyl-2-propenoate
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Record name 2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate and methyl 2-methyl-2-propenoate
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Polymerization Kinetics and Reaction Mechanisms

Fundamental Principles of Radical (Co)polymerization of MMA, nBA, and MAA

Free radical polymerization is a chain-growth process involving initiation, propagation, termination, and chain transfer steps. When multiple monomers are involved, such as in the copolymerization of MMA, nBA, and MAA, the relative rates at which each monomer adds to the growing polymer chain dictate the final copolymer composition and sequence distribution.

Radical polymerization is initiated by species that generate free radicals, typically through the decomposition of an initiator molecule. Common initiator systems for these monomers include thermal initiators like 2,2'-azobisisobutyronitrile (AIBN) nih.govnih.gov, which decomposes upon heating to generate primary radicals. At elevated temperatures, monomer self-initiation can also occur, particularly for acrylates like nBA and methacrylates like MMA, often involving complex reaction pathways that can lead to diradical intermediates upenn.eduwpmucdn.comresearchgate.netdrexel.edu. Furthermore, molecular oxygen can act as an initiator or co-initiator at high temperatures (above 140 °C), facilitating polymerization in the absence of conventional initiators westlake.edu.cn. Other initiation methods, such as photopolymerization or redox initiation, can also be employed depending on the specific application and desired control core.ac.ukacs.orgresearchgate.net.

Propagation is the chain-growth step where a monomer molecule adds to the active radical end of a growing polymer chain. The rate of propagation is governed by the propagation rate coefficient (), which is influenced by factors such as monomer structure, temperature, solvent, and the polarity of the growing radical chain acs.orgresearchgate.net. For MMA, nBA, and MAA, the values reflect their distinct chemical structures and the stability of the resulting propagating radicals. For instance, methacrylate (B99206) radicals are generally more stable than acrylate (B77674) radicals, which can influence their respective propagation rates researchgate.net. The dynamics of chain growth also depend on the concentration of propagating radicals and monomer, as well as the potential for chain-length-dependent termination effects acs.org.

Termination occurs when two growing polymer chains cease to propagate. The primary mechanisms are combination (two radicals forming a single, longer chain) and disproportionation (one radical abstracting a hydrogen atom from another, forming two dead polymer chains, one with a saturated end and one with an unsaturated end) core.ac.ukacs.orgresearchgate.netacs.org. The termination rate coefficient () is a critical parameter, often influenced by the viscosity of the reaction medium. As viscosity increases with monomer conversion, termination rates tend to decrease, potentially leading to auto-acceleration (the gel effect) nih.gov. The relative contributions of combination and disproportionation can vary between monomers; for example, methacrylate radicals are noted to terminate predominantly by disproportionation researchgate.net.

Chain transfer reactions involve the transfer of an atom (typically hydrogen) from a molecule (monomer, solvent, or polymer) to a growing radical chain, terminating the existing chain and initiating a new one. These reactions are crucial for controlling molecular weight and can introduce branching.

Chain Transfer to Monomer (CTM): Growing radicals can abstract hydrogen atoms from monomer molecules. This is a significant pathway for acrylates like nBA and MA, where the abstractable hydrogen is readily available upenn.eduwpmucdn.comsci-hub.se. The rate coefficients for CTM are important for understanding low molecular weight formation, especially at higher temperatures wpmucdn.com.

Chain Transfer to Solvent (CTS): Solvents can also participate in chain transfer, though their effectiveness varies greatly depending on the solvent's structure and the presence of abstractable hydrogen atoms researchgate.netwpmucdn.comsci-hub.se.

Intermolecular Chain Transfer to Polymer: This process, often referred to as "backbiting," involves a growing radical abstracting a hydrogen from a dead polymer chain, creating a mid-chain radical that can then propagate, leading to branched structures drexel.eduresearchgate.netwpmucdn.comsci-hub.se. The propensity for branching is influenced by monomer structure and reaction conditions, with methacrylates generally showing lower reactivity towards intramolecular transfer compared to acrylates researchgate.net.

Monomer Reactivity Ratios and Copolymer Compositional Control

In the copolymerization of two or more monomers, the relative rates at which each monomer adds to the growing radical chain are quantified by monomer reactivity ratios ( and ). These ratios are defined as: and where represents the rate constant for the addition of monomer to a radical chain ending in monomer . The reactivity ratios dictate the instantaneous composition of the copolymer and influence the sequence distribution of the monomers along the polymer chain, allowing for control over copolymer properties researchgate.netnih.govacs.orgrsc.orgresearchgate.net.

Historically, several graphical methods have been employed to determine reactivity ratios from experimental copolymerization data, including the Fineman-Ross (FR) and Kelen-Tüdös (KT) methods acs.orgrsc.orgscielo.orgiaamonline.orgmdpi.com. These linear methods involve plotting specific functions of monomer feed composition and copolymer composition. However, these classical methods can be prone to inaccuracies, especially at higher monomer conversions, and integrated methods or non-linear regression analysis are often preferred for greater precision acs.orgmdpi.com.

Monomer Reactivity Ratios for MMA, nBA, and MAA Binary Systems

The specific reactivity ratios for the binary copolymerization of MMA, nBA, and MAA are crucial for predicting copolymer composition. While comprehensive data for all three pairwise combinations might require consulting specific literature, available data indicate distinct behaviors:

Monomer PairMonomer 1Monomer 2 (Monomer 1) (Monomer 2)Source(s)Notes on Copolymerization Tendency
MMA / nBAMMAnBA2.120.414 researchgate.netMMA tends to homopolymerize more readily than nBA.
MMA / nBAMMAnBA~2.9~0.3 nih.govImplied values related to self-healing properties, suggesting a tendency towards blockiness.
MMA / MAAMMAMAArMMArMAA researchgate.netMAA polymerizes with itself more readily than with MMA.
nBA / MAAnBAMAArnBArMAA researchgate.netMAA polymerizes with itself more readily than with nBA.

The understanding of these kinetic parameters and reactivity ratios allows for the rational design of polymerization processes to achieve desired copolymer compositions and microstructures, ultimately influencing the material properties of the final polymers.

Compound List:

MMA: Methyl Methacrylate

nBA: n-Butyl Acrylate

MAA: Methacrylic Acid

Advanced Polymerization Methodologies and Architectural Control

Controlled/Living Radical Polymerization (RCRP) Strategies for MMA-nBA-MAA Systems

RCRP techniques offer a significant advantage in synthesizing polymers with well-defined architectures from monomers like MMA, nBA, and MAA. These techniques involve reversible deactivation of propagating radicals, which leads to a low concentration of active chains and minimizes irreversible termination events. This control is crucial for achieving high molecular weights with narrow dispersities and for building complex structures like block copolymers through sequential monomer addition.

ATRP is a versatile RCRP technique that utilizes a transition metal catalyst (typically copper) and an alkyl halide initiator. It has been successfully applied to the polymerization of methacrylates and acrylates, including MMA and nBA researchgate.netgoogle.comacs.orgcmu.eduacs.orgacs.orgnsf.govcmu.educmu.edu. ATRP offers good control over molecular weight and dispersity, allowing for the synthesis of block copolymers by using the resulting polymer chains as macroinitiators acs.orgcmu.edujlu.edu.cn. The direct ATRP of methacrylic acid (MAA) can be challenging due to the complexation of the catalyst by the carboxylate groups and protonation of the ligand. However, specific catalyst systems and conditions, such as using sodium methacrylate (B99206) or protected methacrylic acid derivatives, have enabled controlled polymerization of MAA cmu.edujlu.edu.cnuni-bayreuth.denih.gov. For instance, a robust mesohemin-based catalyst has been reported to provide controlled ATRP of MAA with low dispersity nih.gov. Furthermore, ATRP has been employed to create alternating copolymers of MMA and nBA by using a transformable bulky methacrylate monomer followed by post-polymerization modification acs.orgnsf.govresearchgate.net. Gradient copolymers of MMA and nBA have also been synthesized using ATRP, often through semi-batch or miniemulsion techniques with controlled monomer feeding cmu.eduuq.edu.au.

Table 3.1.1: Representative ATRP Parameters for MMA/nBA/MAA Systems

Monomer(s)Initiator/MacroinitiatorCatalyst System (Metal/Ligand)SolventTemperature (°C)Mn (GPC) (Da)ĐRef.
MMA/nBADiethyl meso-2,5-dibromoadipateNiBr2(PPh3)2Toluene85~30,000-40,000 (macroinitiator)1.18-1.28 cmu.edu
MMAEthyl α-bromophenylacetateCuBr/Me6TRENAnisole60-90~23,000-60,9001.18-1.40 cmu.edu
MAAN/A (direct ATRP)CuBr/PMDETAWaterN/A≥ 20,000< 1.5 nih.gov
MMA/nBA2-ethylfenchyl methacrylate (EFMA)ARGET ATRP (Cu-based)N/AN/AN/AN/A acs.orgnsf.govresearchgate.net

Note: Specific experimental details for MMA/nBA/MAA terpolymerization via ATRP are less common in the literature compared to binary systems. The table includes examples for MMA/nBA and MAA homopolymerization to illustrate ATRP control.

RAFT polymerization is another powerful RCRP technique that uses a chain transfer agent (CTA) to control the radical concentration. It is highly effective for a wide range of monomers, including acrylates and methacrylates researchgate.netresearchgate.netacs.orgunibo.itacs.orgmdpi.comnih.gov. RAFT has been successfully used for the controlled copolymerization of MMA and nBA, often in emulsion or miniemulsion systems, employing amphiphilic macro-RAFT agents or specific CTAs researchgate.netunibo.itacs.org. The direct RAFT polymerization of methacrylic acid in water has also been demonstrated, yielding well-defined PMAA chains with low dispersity acs.org. RAFT polymerization is also suitable for synthesizing block copolymers by using RAFT-synthesized polymers as macro-CTAs researchgate.netunibo.it. Studies have investigated the use of various CTAs for MMA/nBA copolymerization, aiming for control over molecular weight and dispersity, and exploring their effectiveness in miniemulsion systems unibo.itacs.org.

Table 3.1.2: Representative RAFT Parameters for MMA/nBA/MAA Systems

Monomer(s)RAFT AgentSolventTemperature (°C)Mn (GPC) (Da)ĐRef.
MMA/nBAPAA-PSt macro-RAFTWater/EmulsionN/AN/A< 1.8 researchgate.net
MMA/nBAAmphiphilic PEO-based trithiocarbonateWater/EmulsionN/AN/AN/A acs.org
MAACTPPA (4-cyano-4-thiothiopropylsulfanylpentanoic acid)WaterN/AUp to 92,000< 1.19 acs.org
MMA/MAACPBD (2-cyano-2-propyl-benzodithioate)MiniemulsionN/AN/AN/A mdpi.com

Note: Data for direct terpolymerization of MMA-nBA-MAA via RAFT is less prevalent. Tables reflect studies on binary systems or homopolymers.

NMP is another RCRP technique that uses stable nitroxide radicals to control the polymerization. While NMP has been widely used for styrene (B11656) derivatives, its application to methacrylates, including MMA, has historically been more challenging due to slower initiation and potential side reactions acs.orgrsc.org. However, advancements in nitroxide design and the use of copolymerization strategies (e.g., incorporating a small amount of a more reactive monomer) have improved control over MMA polymerization rsc.org. NMP can also be used to synthesize gradient copolymers by controlled monomer feeding uq.edu.au. While direct applications of NMP for MMA-nBA-MAA terpolymerization are not extensively documented, the principles of NMP can be applied to these monomers individually or in binary combinations.

Synthesis of Complex Polymer Architectures

The controlled nature of RCRP techniques facilitates the design and synthesis of polymers with specific architectures, such as block and graft copolymers, which can exhibit unique properties due to the combination of different polymer segments.

Block copolymers consist of two or more distinct polymer chains linked together. They are typically synthesized by sequential addition of monomers using RCRP techniques. For MMA, nBA, and MAA, this involves polymerizing one monomer to a desired molecular weight and dispersity, isolating the resulting polymer (or using it in situ), and then initiating the polymerization of the second monomer from the chain ends of the first. This process can be repeated to create triblock or multiblock copolymers. For example, PMMA-b-PnBA-b-PMMA triblock copolymers have been synthesized using ATRP by first preparing a PnBA macroinitiator and then polymerizing MMA from both ends acs.orgcmu.edu. Similarly, block copolymers involving MAA can be prepared using protected MAA derivatives or by post-polymerization modification of a precursor block jlu.edu.cnuni-bayreuth.de.

Table 3.2.1: Examples of Block Copolymer Synthesis Strategies

Monomer SequenceRCRP TechniqueKey StrategyProperties/ObservationsRef.
PMMA-b-PnBA-b-PMMAATRPSequential addition using PnBA macroinitiatorTwo-phase morphology observed; broad PMMA outer block polydispersity affected mechanical properties. acs.orgcmu.edu
PMMA-b-PMAAATRP + Ion ExchangeSynthesis via Pb(MA)2 block, followed by ion exchangeAmphiphilic copolymer with low polydispersity. jlu.edu.cn
PnBA-b-PMMARAFTUsing PEO-based macro-RAFT agentStable submicrometric particles formed. acs.org

Graft copolymers feature polymer chains attached as side branches to a main polymer backbone. These can be synthesized via "grafting-from" or "grafting-to" approaches. In the "grafting-from" method, initiating sites are incorporated onto a pre-formed backbone polymer, and then monomers are polymerized from these sites. For instance, RCRP initiators can be attached to a polymer backbone, allowing for controlled growth of side chains. Conversely, in the "grafting-to" method, pre-synthesized polymer chains with reactive end groups are attached to a backbone polymer that has complementary reactive sites.

Studies have explored graft copolymerization involving MMA, nBA, and MAA, often modifying existing polymers or creating branched structures. For example, nylon 6 has been grafted with maleic anhydride (B1165640) and MMA using ceric ammonium (B1175870) nitrate (B79036) as an initiator, demonstrating the formation of graft copolymers scholarsresearchlibrary.com. RCRP techniques like ATRP and RAFT can also be employed to create well-defined graft architectures. For instance, PMMA chains have been grafted from poly(nBA-ran-MMA) copolymers using RAFT, leading to brush-like structures rsc.org. The incorporation of MAA into graft copolymers can introduce pH-responsiveness and alter solubility.

Table 3.2.2: Examples of Graft Copolymerization Strategies

Backbone PolymerGrafted Monomer(s)Grafting Method/InitiatorResulting StructureRef.
Nylon 6MMA (after MAH)Ceric ammonium nitrateN6-g-MAH-g-MMA graft copolymer scholarsresearchlibrary.com
Poly(nBA-ran-MMA)MMARAFT (grafting-from)Brush copolymers (poly[nBA-ran-MMA-g-(PDMS/PMMA)]) rsc.org

Compound Table:

Full NameAbbreviation
Methyl MethacrylateMMA
n-Butyl Acrylate (B77674)nBA
Methacrylic AcidMAA
n-Butyl MethacrylateBMA
tert-Butyl AcrylatetBA
tert-Butyl MethacrylatetBuMA
Glycidyl MethacrylateGMA
2-ethylfenchyl methacrylateEFMA
Acrylic AcidAA
StyreneSt
N,N-dimethyl acrylamideDMA
N,N'-methylenebis(acrylamide)BIS
Maleic AnhydrideMAH

Microstructure Elucidation and Analytical Characterization Methodologies

Spectroscopic Techniques for Composition and Microstructure Analysis

Spectroscopic methods provide invaluable insights into the chemical composition, functional group distribution, and molecular architecture of polymers. For MMA-nBA-MAA terpolymers, Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are primary tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymer Microstructure

NMR spectroscopy is a cornerstone for polymer characterization, offering detailed information about the local chemical environment of nuclei within the polymer chains. For MMA-nBA-MAA terpolymers, it is crucial for determining monomer incorporation ratios, sequence distributions, and tacticity.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is widely used to determine the relative composition of monomers within a terpolymer. By analyzing the integrated peak areas corresponding to the characteristic proton signals of each monomer unit, the molar ratio of MMA, nBA, and MAA in the terpolymer can be accurately quantified researchgate.networktribe.comresearchgate.net. For instance, the methyl protons of MMA typically appear in a distinct chemical shift range, while the methylene (B1212753) and methine protons of nBA, and the acidic protons of MAA, also have characteristic signals that allow for their identification and quantification researchgate.netresearchgate.net.

Table 1: Representative ¹H NMR Chemical Shifts and Assignments for MMA-nBA-MAA Terpolymers

Monomer UnitCharacteristic Proton TypeTypical Chemical Shift (ppm)Assignment/Notes
MMA-OCH₃ (methoxy)3.5–3.7Methyl ester protons of MMA researchgate.netresearchgate.net
MMA-CH₃ (methyl)0.7–1.1 (triads); 1.07 (mm)Methine-adjacent methyl protons of MMA; tacticity-dependent researchgate.net
nBA-O-CH₂- (methylene)3.9–4.2Ester methylene protons of nBA researchgate.net
nBA-CH₂- (methylene)1.3–1.7Butyl chain methylene protons of nBA researchgate.net
nBA-CH₂- (methylene)0.8–1.0Butyl chain terminal methyl protons of nBA researchgate.net
MAA-CH₂- (methylene)2.0–2.5Methylene protons of MAA researchgate.net
MAA-COOH (carboxylic acid)10–13Carboxylic acid proton of MAA (often broad, may exchange) researchgate.net

Note: Chemical shifts can vary depending on the solvent, concentration, and specific terpolymer microstructure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides higher resolution for analyzing subtle structural variations, including monomer sequence distribution and tacticity. The chemical shifts of the carbonyl carbons, quaternary carbons (from MMA), and methine/methylene carbons are sensitive to the neighboring monomer units researchgate.netacs.orgnsf.gov. By analyzing these signals, researchers can determine the presence and proportion of different dyads (e.g., MMA-nBA, nBA-MAA, MMA-MAA) and even higher-order sequences (triads, tetrads) acs.orgnsf.gov. Tacticity, referring to the stereochemical arrangement of monomer units (isotactic, syndiotactic, atactic), primarily for the MMA units, can also be resolved, typically observed as splitting in the signals of the methine and methyl carbons researchgate.netnsf.gov. For example, ¹³C NMR can distinguish between MMM, MMB, BMM, MBM, BMB, BBB (where M=MMA, B=nBA) sequences in a binary copolymer, and extend this to terpolymer analysis acs.orgnsf.gov.

Table 2: Representative ¹³C NMR Chemical Shifts and Assignments for MMA-nBA-MAA Terpolymers

Monomer UnitCarbon TypeTypical Chemical Shift (ppm)Assignment/Notes
MMACarbonyl (C=O)175–180Sensitive to sequence and tacticity researchgate.netnsf.gov
MMAQuaternary (C)44–46Methine-adjacent quaternary carbon of MMA; sensitive to tacticity researchgate.net
MMAMethyl (CH₃)13–15Methine-adjacent methyl carbon of MMA; shows splitting for mm, mr, rr triads researchgate.net
nBACarbonyl (C=O)173–176Ester carbonyl carbon of nBA researchgate.net
nBAMethylene (CH₂)64–66Ester methylene carbon of nBA researchgate.net
nBAMethylene (CH₂)30–32Butyl chain methylene carbon of nBA researchgate.net
nBAMethylene (CH₂)19–20Butyl chain second methylene carbon of nBA researchgate.net
nBAMethyl (CH₃)13–14Butyl chain terminal methyl carbon of nBA researchgate.net
MAACarbonyl (C=O)178–182Carboxylic acid carbonyl carbon of MAA researchgate.net
MAAMethylene (CH₂)35–45Methylene protons of MAA; can show sequence dependence researchgate.net

Note: Assignments can be complex due to overlapping signals and sequence effects. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can aid in distinguishing CH, CH₂, and CH₃ carbons.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unambiguously assigning complex NMR spectra of terpolymers. HSQC correlates ¹H and ¹³C signals from the same nucleus, aiding in the assignment of protonated carbons. HMBC, on the other hand, correlates ¹H and ¹³C nuclei through two or three bonds, providing crucial information about connectivity and thus sequence distribution researchgate.netnsf.gov. For MMA-nBA-MAA terpolymers, these methods can help identify specific monomer linkages and confirm the presence of different sequences by observing correlations between protons and carbons of adjacent monomer units researchgate.netnsf.gov. For example, HMBC can reveal correlations between the MMA methyl protons and the nBA carbonyl carbon, confirming an MMA-nBA linkage.

Diffusion-Ordered Spectroscopy (DOSY) is a specialized NMR technique that separates signals based on their diffusion coefficients, which are related to molecular size and hydrodynamic radius. While not directly providing sequence information, DOSY can be used to differentiate between polymer chains, oligomers, and residual monomers in a sample. In complex terpolymer systems, DOSY can help in assessing the homogeneity of the polymer chains or identifying different molecular weight fractions if present, providing complementary information to techniques like Gel Permeation Chromatography (GPC).

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method for identifying the presence of specific functional groups within a material. For MMA-nBA-MAA terpolymers, FTIR provides complementary information to NMR, confirming the incorporation of each monomer by detecting characteristic vibrational frequencies.

MMA: The ester carbonyl group (C=O) of MMA typically appears around 1730-1750 cm⁻¹ researchgate.netmdpi.com. The C-O stretching vibration is observed in the 1150-1250 cm⁻¹ region. The methyl group protons also contribute to C-H stretching bands around 2950-3000 cm⁻¹ researchgate.netmdpi.com.

nBA: Similar to MMA, nBA exhibits a strong ester carbonyl (C=O) stretch, often slightly shifted to lower wavenumbers (around 1730-1740 cm⁻¹) due to the longer alkyl chain researchgate.netmdpi.com. The methylene (-CH₂) and methyl (-CH₃) groups of the butyl chain give rise to characteristic C-H stretching bands in the 2850-2970 cm⁻¹ region and bending vibrations researchgate.netmdpi.com.

MAA: The presence of the carboxylic acid group in MAA is indicated by a broad O-H stretching band around 2500-3300 cm⁻¹ (often overlapping with C-H stretches) and a strong C=O stretching band for the carboxylic acid, typically around 1700-1725 cm⁻¹ researchgate.netresearchgate.net. The C-O stretching of the carboxylic acid group also appears in the fingerprint region.

Table 3: Characteristic FTIR Absorption Bands for MMA, nBA, and MAA Monomer Units

Functional Group / MonomerCharacteristic VibrationTypical Wavenumber (cm⁻¹)Notes
MMA (Ester C=O)Stretching1730–1750Strong absorption researchgate.netmdpi.com
MMA (C-O)Stretching1150–1250
MMA (C-H)Stretching2950–3000Methyl and methylene groups
nBA (Ester C=O)Stretching1730–1740Slightly lower than MMA due to alkyl chain researchgate.netmdpi.com
nBA (C-H)Stretching2850–2970Methylene and methyl groups of butyl chain researchgate.netmdpi.com
MAA (Carboxylic Acid O-H)Stretching2500–3300 (broad)Often shows hydrogen bonding researchgate.netresearchgate.net
MAA (Carboxylic Acid C=O)Stretching1700–1725Strong absorption researchgate.netresearchgate.net
MAA (C-O)Stretching1210–1320Carboxylic acid C-O stretch

FTIR can also be used to monitor copolymerization kinetics and assess compositional drift by tracking the relative intensities of characteristic peaks. For instance, a change in the ratio of the MMA carbonyl peak to the nBA carbonyl peak over time can indicate differences in their incorporation rates worktribe.com.

Compound Name Table:

MMA: Methyl Methacrylate (B99206)

nBA: n-Butyl Acrylate (B77674)

MAA: Methacrylic Acid

Chromatographic Methods for Molecular Weight and Distribution Analysis

Chromatographic techniques are fundamental for determining the molecular weight and its distribution within a polymer sample. These methods separate molecules based on their size or hydrodynamic volume, providing critical insights into the polymer's architecture and uniformity.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Principles

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely utilized technique that separates molecules based on their size in solution conferenceworld.inshimadzu.nlchromtech.commicrobenotes.comwikipedia.org. The principle relies on a column packed with porous gel beads. Larger molecules, being too large to enter the pores, elute first, while smaller molecules that can penetrate the pores elute later conferenceworld.inshimadzu.nlmicrobenotes.comwikipedia.org. This differential partitioning based on hydrodynamic volume allows for the determination of molecular weight distribution and the calculation of the Polydispersity Index (PDI), which quantifies the breadth of this distribution materials-talks.comck12.orgchemeurope.comwikipedia.org. A PDI of 1 indicates a monodisperse sample, while values greater than 1 signify a distribution of molecular weights ck12.orgchemeurope.com. GPC is particularly valuable for analyzing synthetic polymers and provides crucial data for understanding their physical and chemical properties chromtech.comtainstruments.com.

Multi-Angle Light Scattering (MALS) Detection for Absolute Molecular Weight Determination

Multi-Angle Light Scattering (MALS) detection, often coupled with GPC/SEC systems, provides absolute molecular weight determination, independent of calibration standards wyatt.comchromatographyonline.comlcms.czbrookhaveninstruments.compostnova.comchromatographytoday.commalvernpanalytical.comwyatt.comwikipedia.org. MALS works by measuring the intensity of light scattered by polymer molecules in solution at various angles chromatographyonline.compostnova.comwikipedia.org. The intensity of scattered light is directly proportional to the molar mass and concentration of the molecules chromatographyonline.comlcms.czpostnova.comwyatt.com. By extrapolating the scattered light intensity to zero angle and using the concentration (typically measured by a refractive index detector), the absolute molar mass can be calculated from first principles chromatographyonline.combrookhaveninstruments.commalvernpanalytical.com. Furthermore, MALS can also determine the root-mean-square radius (also known as the radius of gyration, Rg) from the angular dependence of the scattered light chromatographyonline.compostnova.comgeeksforgeeks.orgchemeurope.comfiveable.me. This provides information about the polymer chain's conformation and size in solution chromatographyonline.comlcms.czpostnova.com.

Table 1: Representative GPC/SEC-MALS Data for Polymer Analysis

ParameterTypical Range/ValueDescription
Number-Average Molecular Weight (Mn)10,000 - 500,000 g/mol The average molecular weight based on the number of molecules.
Weight-Average Molecular Weight (Mw)20,000 - 1,000,000 g/mol The average molecular weight weighted by the mass of each molecule.
Polydispersity Index (PDI)1.5 - 3.0Ratio of Mw/Mn, indicating the breadth of the molecular weight distribution. Values closer to 1 indicate a narrower distribution.
Radius of Gyration (Rg)5 - 50 nmA measure of the root-mean-square distance of the polymer chain segments from its center of mass, indicating the overall size and compactness of the polymer coil in solution.
Intrinsic Viscosity ([η])0.1 - 2.0 dL/gRelates to the polymer's hydrodynamic volume and conformation in solution; often measured alongside MALS for further conformational analysis.

Note: Specific values are illustrative and depend heavily on the exact polymer composition, synthesis method, and experimental conditions.

Morphological Characterization Techniques for Polymer Assembly Studies

Morphological characterization techniques provide visual information about the physical structure, shape, and arrangement of polymer chains and assemblies at the micro- and nanoscale.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM)

Table 2: Comparative Capabilities of SEM and TEM for Polymer Morphology

FeatureScanning Electron Microscopy (SEM)Transmission Electron Microscopy (TEM)
Primary Focus Surface topography, morphology, compositionInternal structure, ultrastructure, crystallinity
Resolution Nanometer scale (typically 1-10 nm)Atomic scale (sub-nanometer, <0.1 nm)
Sample Preparation Relatively simple (coating, mounting, sometimes cryo-preparation)Complex (ultrathin sectioning, staining)
Information Yield Surface features, particle size, dispersion, fracture surfacesCrystal structures, phase boundaries, molecular arrangements, defects
Vacuum Requirement High vacuumHigh vacuum
Sample Thickness Can analyze bulk samplesRequires ultrathin samples (<100 nm)
Imaging Mechanism Detects secondary and backscattered electrons from the surfaceDetects transmitted electrons that have passed through the sample

Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Features

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique that maps surface topography and nanoscale features by scanning a sharp tip attached to a cantilever across the sample surface nanosurf.comafmworkshop.compressbooks.pubazonano.comuc.eduscielo.brresearchgate.netmdpi.com. Unlike SEM, AFM does not require a vacuum or conductive coating for most polymer samples, making sample preparation simpler nanosurf.comafmworkshop.compressbooks.pubscielo.br. AFM can provide three-dimensional topographical maps with nanoscale resolution, allowing for the measurement of surface roughness and the visualization of features like phase-separated domains, polymer crystals, and nanostructures nanosurf.comafmworkshop.compressbooks.pubazonano.comuc.eduresearchgate.netucl.ac.uk. Different operating modes, such as contact mode and tapping mode, allow for the characterization of surface properties, including local mechanical properties like stiffness and adhesion nanosurf.compressbooks.pubuc.eduscielo.brmdpi.com. AFM is particularly effective for studying the surface morphology of polymer thin films, blends, and composites afmworkshop.comazonano.comscielo.brucl.ac.uk.

Table 3: Key Parameters and Applications of AFM in Polymer Surface Analysis

Parameter/ApplicationDescription
Surface Topography Provides detailed 3D height maps of the polymer surface, revealing features like roughness, peaks, and valleys. This is crucial for understanding surface energy, adhesion, and printability.
Surface Roughness Quantitatively measured using parameters like Ra (average roughness) and Rq (root-mean-square roughness). Critical for applications where surface texture impacts performance, such as in coatings or membranes.
Nanoscale Features Visualization and measurement of features such as phase-separated domains in polymer blends (e.g., PS/PMMA), crystalline structures, or embedded nanoparticles. Allows for the study of self-assembly and morphology control at the nanoscale.
Phase Imaging In addition to topography, AFM can provide phase images that highlight variations in material properties (e.g., stiffness, adhesion) across the surface, aiding in the differentiation of polymer components or phases within a blend.
Mechanical Properties Through techniques like force spectroscopy or nanoindentation, AFM can probe local elastic modulus, adhesion forces, and deformation behavior, providing insights into the nanomechanical response of polymer surfaces.
Sample Preparation Generally minimal; samples can often be imaged directly without conductive coating or vacuum, making it suitable for a wide range of polymer types, including soft or insulating materials.

Compound Name Table:

AbbreviationFull Name
MMAMethyl Methacrylate
nBAn-Butyl Acrylate
MAAMethacrylic Acid

Theoretical and Computational Studies of Mma Nba Maa Systems

Quantum Chemical Calculations in Polymerization Mechanisms

Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in understanding the intricacies of polymerization reactions. These calculations provide detailed information about the electronic structure of monomers and radicals, the energetics of reaction pathways, and the geometries of transition states.

DFT studies have been employed to investigate the reactivity of acrylate (B77674) and methacrylate (B99206) monomers. By calculating the energies of reactants, transition states, and products, researchers can predict the rate constants for propagation and termination reactions. For instance, the reactivity of a series of acrylates and methacrylates has been modeled to understand the influence of the pendant group size and polarity on their polymerizability acs.orgugent.beresearchgate.net. The geometries and frequencies are often calculated using methods like B3LYP/6-31+G(d), while more advanced levels of theory, such as BMK/6-311+G(3df,2p)//B3LYP/6-31+G(d), are used for energetics and kinetics acs.orgugent.be.

These studies have shown that the rate constants for propagation generally correlate well with the qualitative polymerization trends of the monomers, making DFT a reliable tool for predicting polymerizability acs.orgugent.be. The calculations can also elucidate the three-dimensional aspects of radical attack on the monomer, which is crucial for understanding the tacticity of the resulting polymer. For example, DFT has been used to confirm the experimental syndiotactic/isotactic ratio for MMA ugent.be.

MonomerPropagation Rate Constant (kp) TrendKey Findings from DFT Studies
AcrylatesGenerally higher than methacrylatesPendant group size and polarity significantly affect reactivity. acs.orgugent.be
MethacrylatesGenerally lower than acrylatesSteric hindrance from the α-methyl group influences the transition state geometry and energy. ugent.be
Methacrylic AcidReactivity is influenced by solvent effects and hydrogen bonding.The propagation kinetics can be significantly affected by the solvent environment. acs.org

Chain transfer reactions are critical in controlling the molecular weight of polymers. Quantum chemical calculations can be used to investigate the energetics of these processes, providing insights into the efficiency of chain transfer agents. While specific studies on the MMA-nBA-MAA terpolymer are limited, research on related systems offers valuable information. For example, in the case of 2-dimethylaminoethyl acrylate, chain transfer has been identified as a major factor that can inhibit polymerization acs.orgugent.be. DFT can be utilized to study various chain transfer reactions, including intermolecular hydrogen abstractions to the monomer and the polymer researchgate.net.

Molecular Dynamics (MD) Simulations for Chain Conformation and Dynamics

Molecular dynamics simulations provide a powerful computational microscope to observe the behavior of polymer chains over time. By solving the classical equations of motion for a system of atoms, MD simulations can reveal information about chain conformation, dynamics, and interactions with the surrounding environment.

Similarly, MD simulations of poly(n-butyl acrylate-co-acrylic acid) have been performed to understand its adsorption on different substrates researchgate.netacs.org. These studies revealed that the presence of acrylic acid can significantly improve the wetting characteristics of the copolymer on oxygen-containing substrates due to strong attractive interactions acs.org. The simulations also showed that hydrogen bonding between the hydroxyl groups of acrylic acid monomers leads to a denser molecular packing compared to pure poly(n-butyl acrylate) acs.org.

Polymer SystemEnvironmentKey Findings from MD Simulations
Poly(methacrylic acid)Aqueous solutionWater molecules form shell-like layers around charged COO- groups, stabilizing a rod-like conformation. nih.gov
Poly(n-butyl acrylate-co-acrylic acid)Bulk and on substratesThe copolymer is denser than the homopolymer due to hydrogen bonding. Adsorption is stronger on oxygen-containing substrates. acs.org
Poly(methyl methacrylate)MeltTacticity strongly influences Tg and chain dimensions. Ester-methyl groups tend to aggregate. rsc.org

MD simulations can also predict dynamic properties such as polymer diffusion and segmental mobility. The local dynamics of different parts of the polymer chain can be analyzed by calculating torsional autocorrelation functions for various dihedral angles. For PMMA melts, simulations have shown a wide spectrum of correlation times and different activation energies for the motions of different parts of the chains, with the stereochemistry affecting the backbone, ester side group, and α-methyl motions rsc.org. The translational dynamics of both the monomer units and the entire polymer chain's center-of-mass can also be analyzed to understand diffusion mechanisms rsc.org.

Thermodynamic Modeling of Polymer Interactions

Thermodynamic models are essential for predicting the phase behavior and miscibility of polymer blends and solutions. The Flory-Huggins theory is a cornerstone of polymer thermodynamics, providing a framework for understanding the Gibbs free energy of mixing.

The Flory-Huggins theory describes the thermodynamics of polymer solutions by considering the entropy of mixing and the enthalpy of interaction between the polymer segments and solvent molecules wikipedia.org. The key parameter in this theory is the Flory-Huggins interaction parameter, χ, which quantifies the interaction energy between different components. A lower χ value generally indicates better miscibility. The theory was initially developed for polymer solutions but has been extended to polymer blends tennessee.edu.

Interacting PairFlory-Huggins Parameter (χ)Factors Influencing χ
Polymer-SolventVaries depending on the pairTemperature, polymer and solvent structure, molecular weight. gatech.edu
Polymer-Polymer (Blend)Varies depending on the pairTemperature, composition, chain length, monomer structure. tennessee.eduresearchgate.net

Compound Names

AbbreviationFull Name
MMAMethyl Methacrylate
nBAn-Butyl Acrylate
MAAMethacrylic Acid
DFTDensity Functional Theory
PMMAPoly(methyl methacrylate)
PSPolystyrene

Flory-Huggins Theory Applications for Polymer Blends and Inter-segmental Interactions

The Flory-Huggins theory is a foundational model in polymer science for describing the thermodynamics of polymer solutions and blends. wikipedia.org It provides a framework for understanding the miscibility of polymers by considering the Gibbs free energy of mixing (ΔG_mix), which is composed of an entropic (ΔS_mix) and an enthalpic (ΔH_mix) contribution:

ΔG_mix = ΔH_mix - TΔS_mix

Cohesive Energy Density (CED) Calculations for Intermolecular Force Quantification

Cohesive Energy Density (CED) is a measure of the total energy required to separate the molecules of a unit volume of a substance from each other. It is a valuable tool for quantifying the strength of intermolecular forces within a material. The square root of the CED is known as the Hildebrand solubility parameter (δ), which is widely used to predict the miscibility of polymers and solvents based on the principle that "like dissolves like."

Molecular dynamics (MD) simulations can be employed to calculate the CED of polymers. For poly(methyl methacrylate/n-butyl acrylate) [p(MMA/nBA)] copolymers, MD simulations have been used to determine the total cohesive energy and its components, including van der Waals and hydrogen-bonding cohesive energies. researchgate.net These calculations have shown that the cohesive energy can be influenced by the composition of the copolymer and the presence of other molecules, such as water. researchgate.net

The Hansen Solubility Parameters (HSP) provide a more detailed description of intermolecular forces by dividing the total Hildebrand solubility parameter into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). The total solubility parameter is then calculated as:

δ_total^2 = δ_d^2 + δ_p^2 + δ_h^2

The HSP for the individual monomers and their corresponding homopolymers can be used to estimate the properties of the MMA-nBA-MAA terpolymer.

Hansen Solubility Parameters (HSP) for Relevant Monomers
MonomerDispersion (δd) (MPa⁰.⁵)Polar (δp) (MPa⁰.⁵)Hydrogen Bonding (δh) (MPa⁰.⁵)Total (δ_total) (MPa⁰.⁵)
Methyl Methacrylate (MMA)15.86.55.417.9
n-Butyl Acrylate (nBA)14.84.73.416.2
Methacrylic Acid (MAA)15.82.810.218.9

Data sourced from publicly available data. Please note that these values can vary slightly depending on the source and method of determination.

Phase Behavior Prediction Models (e.g., Sanchez-Lacombe theory)

The Sanchez-Lacombe theory is an equation-of-state model that provides a more comprehensive description of the thermodynamic properties of polymer systems compared to the Flory-Huggins theory by explicitly accounting for the effects of pressure, volume, and temperature (PVT). mdpi.com This lattice-fluid model introduces the concept of "free volume" or empty lattice sites to account for the compressibility of the system.

The theory has been successfully applied to predict the phase behavior of various polymer blends, including those containing poly(methyl methacrylate) (PMMA). For instance, the Sanchez-Lacombe theory has been used to calculate the spinodals and binodals for the PMMA/poly(styrene-co-acrylonitrile) (SAN) system, showing good agreement with experimental data. mdpi.com

While direct applications of the Sanchez-Lacombe theory to the MMA-nBA-MAA terpolymer system are not extensively documented, the model's principles can be extended to predict its phase behavior. The theory requires characteristic parameters for each component (pressure, temperature, and density), which can be determined from experimental PVT data or estimated. By applying appropriate mixing rules, the phase diagram of the terpolymer blend can be constructed, providing valuable information on its miscibility with other polymers under various conditions. A compressible regular solution model, in conjunction with the Sanchez-Lacombe equation of state, has shown significant improvement in predicting the phase behavior of polymer blends. engconfintl.org

Kinetic Modeling and Simulation of Polymerization Processes

Kinetic modeling and simulation are powerful tools for understanding and optimizing polymerization processes. They allow for the prediction of key process variables and polymer properties, reducing the need for extensive experimental work.

Development of Macroscopic Mechanistic Models

Macroscopic mechanistic models describe the polymerization process based on the fundamental chemical and physical phenomena occurring in the reactor. These models typically consist of a set of differential equations that represent the mass and energy balances for each species involved in the reaction.

For the terpolymerization of MMA, nBA, and MAA, a comprehensive kinetic model would include the following elementary reactions:

Initiation: The decomposition of the initiator to form primary radicals.

Propagation: The addition of monomer units to the growing polymer chains.

Termination: The cessation of chain growth through combination or disproportionation.

Chain Transfer: The transfer of the active radical to a monomer, solvent, or chain transfer agent.

Kinetic modeling of the bulk free radical copolymerization of n-butyl acrylate (BA), methyl methacrylate (MMA), and 2-ethylhexyl acrylate (EHA) has been performed using specialized software. researchgate.net This modeling incorporated diffusion-controlled effects and side reactions like backbiting for BA. researchgate.net The model's predictions for conversion versus time, composition versus conversion, and molecular weight development were compared against experimental data. researchgate.net Such models can be adapted for the MMA-nBA-MAA system to simulate the polymerization under various conditions and to optimize the reactor performance. The development of these models often involves the estimation of kinetic rate coefficients, which can be obtained from experimental data or from the literature.

Example Reactivity Ratios for a Similar Terpolymer System (BA/MMA/EHA)
Monomer Pairr₁r₂
BA (1) / MMA (2)0.3432.022
BA (1) / EHA (3)0.9941.621
MMA (2) / EHA (3)1.4960.315

Data sourced from a study on BA/MMA/EHA terpolymerization and is provided for illustrative purposes. mcmaster.ca

Monte Carlo Simulations for Polymerization Pathways and Microstructure Evolution

Monte Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of polymerization, these simulations can be used to model the stochastic nature of chemical reactions at the molecular level. This approach allows for the investigation of complex polymerization pathways and the evolution of the polymer microstructure, such as the sequence distribution of monomer units along the polymer chain.

Kinetic Monte Carlo (kMC) methods are particularly well-suited for simulating the time evolution of systems with many possible events, such as the various reactions occurring during polymerization. The kMC algorithm proceeds by randomly selecting the next reaction to occur based on the relative rates of all possible reactions. This allows for the tracking of individual polymer chains as they grow and interact, providing detailed information about the resulting polymer architecture.

While specific Monte Carlo simulation studies for the MMA-nBA-MAA terpolymerization are not widely reported, the methodology has been applied to simulate the microstructure evolution in various material systems. For instance, kMC simulations have been used to model the formation of polyurethane/poly(methyl methacrylate) interpenetrating polymer networks. Such simulations can provide insights into the sequence distribution of MMA, nBA, and MAA units in the terpolymer chains, which in turn influences the macroscopic properties of the material.

Prediction of Conversion and Molecular Weight Distribution Evolution

A key objective of kinetic modeling is the prediction of monomer conversion and the evolution of the molecular weight distribution (MWD) during polymerization. The conversion is a measure of the extent of the reaction, while the MWD describes the distribution of polymer chain lengths in the final product. Both of these factors have a significant impact on the physical and mechanical properties of the polymer.

Macroscopic mechanistic models can be used to predict the conversion and MWD by solving the population balance equations for the polymer chains. These models can account for various phenomena that influence the MWD, such as the gel effect, which is the autoacceleration of the polymerization rate at high conversions due to a decrease in the termination rate.

For the free radical polymerization of methyl methacrylate, kinetic models have been developed to accurately predict the conversion and MWD up to high conversions. These models often incorporate the free volume theory of diffusion to account for the changes in reaction kinetics as the polymerization proceeds. More advanced approaches, such as machine learning, have also been employed to predict conversion and MWD in polymerization processes with high accuracy. These predictive models are crucial for controlling the polymerization process to achieve a desired MWD and, consequently, the desired material properties.

Polymer Modification and Functionalization Strategies Academic Perspective

Post-Polymerization Chemical Modification of MMA-nBA-MAA Copolymers

Post-polymerization modification (PPM) is a powerful strategy for introducing functional groups onto a pre-existing polymer backbone. researchgate.net This approach is particularly valuable when the desired functional monomers are incompatible with the polymerization conditions or when a library of polymers with the same backbone but different functionalities is required. researchgate.net For MMA-nBA-MAA terpolymers, the methacrylic acid units serve as primary sites for chemical modification due to the reactivity of the carboxylic acid groups.

One common PPM strategy involves the reaction of the carboxylic acid groups of the MAA units. For instance, sterically congested methacrylic acid copolymers can undergo direct addition reactions with allene sulfonamides, leading to a library of functional acrylate (B77674) polymers with good conversion rates. researchgate.netrsc.orgcardiff.ac.uk This method highlights a pathway to introduce complex functionalities that might otherwise be difficult to incorporate via direct copolymerization. researchgate.net Another approach is the esterification of the carboxylic acid groups with various alcohols to introduce new side chains, thereby altering the polymer's solubility, thermal properties, and chemical resistance.

The ester groups of the MMA and nBA units can also be targeted for post-polymerization modification, primarily through transesterification reactions. Organocatalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have been shown to effectively catalyze the acyl substitution of acrylic polymers with a variety of alcohol and amine nucleophiles. semanticscholar.org This methodology allows for the transformation of commodity polyacrylates into value-added materials with tailored functionalities. semanticscholar.org Research on copolymers of methyl acrylate has demonstrated that this transesterification can be highly chemoselective, preferentially targeting the less sterically hindered acrylate esters over methacrylate (B99206) esters. semanticscholar.org This selectivity offers a route to selectively modify the nBA units in an MMA-nBA-MAA terpolymer.

A more advanced PPM technique involves the transformation of a specifically designed monomer unit after polymerization. For example, a bulky methacrylate monomer, 1-adamantyl-substituted methacrylate (1-Ad), can be copolymerized with nBA to form an alternating copolymer due to the low homopolymerization propensity of 1-Ad. nih.gov Subsequently, the 1-Ad units can be quantitatively and selectively transformed into MMA units via transesterification with methanol. nih.gov This strategy allows for the synthesis of an MMA/nBA alternating copolymer, a structure that is not readily accessible through conventional radical copolymerization and exhibits unique properties such as enhanced self-healing. nih.gov

The following table summarizes key post-polymerization modification strategies applicable to MMA-nBA-MAA copolymers based on academic research findings.

Target Monomer Unit Modification Reaction Reagents/Catalysts Introduced Functionality Potential Impact on Properties
Methacrylic Acid (MAA)Addition to carboxylic acidAllene sulfonamidesSulfonamide-containing side chainsAltered solubility, potential for biological activity
Methacrylic Acid (MAA)EsterificationAlcohols, acid catalystVarious ester side chainsIncreased hydrophobicity, modified Tg, improved processability
n-Butyl Acrylate (nBA)TransesterificationAlcohols, organocatalysts (e.g., TBD)New ester functionalities (e.g., benzyl, alkyne)Tailored polarity, introduction of crosslinkable groups
Methyl Methacrylate (MMA)Transesterification (from a precursor)Methanol (on a 1-Ad precursor)Creation of MMA units in a controlled sequenceControlled copolymer architecture, enhanced mechanical properties

Rational Design for Incorporation of Specific Functionalities through Monomer Selection

The most direct approach to embedding specific functionalities into a copolymer is through the judicious selection and ratio of its constituent monomers during synthesis. The properties of MMA-nBA-MAA terpolymers can be rationally designed by controlling the monomer feed composition, which in turn dictates the final copolymer composition and, consequently, its physicochemical properties.

The incorporation of methacrylic acid is a prime example of rational design. The carboxylic acid groups of MAA introduce several key functionalities. They can act as hydrogen bond donors, enhancing adhesion and cohesion. researchgate.net Furthermore, the acidic nature of MAA imparts pH-responsiveness to the copolymer. nih.gov At low pH, the carboxylic acid groups are protonated and non-ionized, allowing for hydrogen bonding within the polymer, which can lead to a collapsed structure. nih.gov As the pH increases, the carboxylic acid groups deprotonate, leading to electrostatic repulsion between the polymer chains and a more extended conformation. nih.gov This pH-dependent behavior is crucial for applications such as targeted drug delivery, where copolymers are designed to release their payload at specific pH values within the gastrointestinal tract. nih.gov

The ratio of the hydrophobic monomers, MMA and nBA, to the hydrophilic MAA is a critical design parameter. For instance, in the synthesis of amphiphilic polyelectrolyte copolymers, a combination of hydrophobic monomers like lauryl methacrylate (LMA) and tert-butyl methacrylate (tBMA) with MAA allows for the creation of materials that self-assemble in aqueous solutions. nih.gov Although MMA and nBA are less hydrophobic than LMA, the principle remains the same: the balance between hydrophobic and hydrophilic units governs the copolymer's behavior in different environments.

The table below illustrates the influence of monomer selection on the functional properties of the resulting copolymer.

Monomer Primary Functionality Contributed Resulting Copolymer Property Example Application
Methyl Methacrylate (MMA)Hardness, high Tg, hydrophobicityIncreased rigidity, improved shear resistanceRigid coatings, structural adhesives
n-Butyl Acrylate (nBA)Flexibility, low Tg, hydrophobicityIncreased softness, tackiness, and peel adhesionPressure-sensitive adhesives, sealants
Methacrylic Acid (MAA)Hydrophilicity, acidity, reactive sitespH-responsiveness, improved adhesion, sites for crosslinkingEnteric coatings for drug delivery, adhesives with enhanced substrate bonding

Strategies for Enhancing Specific Intermolecular Interactions within Polymer Architectures

The macroscopic properties of a polymer are not only determined by its chemical composition but also by the non-covalent interactions between its chains. Strategically enhancing specific intermolecular interactions, such as hydrogen bonds and van der Waals forces, is a key academic approach to controlling the morphology and performance of MMA-nBA-MAA copolymers.

Hydrogen bonding plays a crucial role in these systems, primarily due to the presence of the carboxylic acid groups in the MAA units. These groups can form strong hydrogen bonds with each other (dimers) or with the carbonyl groups of the MMA and nBA units. acs.org The formation of these hydrogen bonds restricts the mobility of the polymer chains, leading to an increase in the glass transition temperature and improved mechanical properties. tandfonline.com For example, in latex films, the incorporation of methacrylic acid can retard the rate of polymer diffusion, an effect that is sensitive to environmental humidity. researchgate.net This demonstrates the significant impact of hydrogen bonding on the dynamics of the polymer chains.

The strength and density of hydrogen bonding can be controlled by the concentration of MAA in the copolymer. Higher MAA content leads to a greater number of hydrogen bonding sites, resulting in a more physically crosslinked network. This can be leveraged to enhance properties like heat resistance. tandfonline.com Academic research has explored copolymerizing MMA with other hydrogen-bond donor monomers, such as methacrylamide, to significantly increase the Tg of the resulting polymer. tandfonline.com This principle can be extended to the MMA-nBA-MAA system to further tailor its thermal and mechanical characteristics.

Moreover, specific interactions at the monomer boundaries can be exploited. Research on p-MMA/nBA copolymers has shown that phospholipids can recognize the MMA/nBA monomer interfaces along the copolymer backbone. nih.gov This recognition is driven by a combination of hydrogen bonding and electrostatic interactions between the phospholipid headgroups and the carbonyl groups of the neighboring MMA and nBA units. nih.gov This finding highlights the potential for designing sophisticated polymer architectures where specific intermolecular interactions can be localized at the molecular level.

The following table summarizes strategies for enhancing intermolecular interactions and their effects on the copolymer's properties.

Interaction Type Strategy Effect on Polymer Architecture Impact on Macroscopic Properties
Hydrogen BondingIncrease MAA contentFormation of a denser physical networkIncreased Tg, enhanced mechanical strength, improved adhesion
Hydrogen BondingCopolymerize with other H-bond donorsIntroduction of stronger or more numerous H-bondsSignificant increase in heat resistance and stiffness
Van der Waals ForcesOptimize MMA/nBA ratio (e.g., 50/50)Promotes interdigitation of polymer chainsImproved toughness, ductility, and barrier properties
Electrostatic Interactions & H-BondingIntroduce specific interacting molecules (e.g., phospholipids)Molecular recognition at monomer interfacesCreation of ordered surface structures, potential for biocompatible interfaces

Mechanistic Studies of Degradation Pathways

Thermal Degradation Mechanisms and Depolymerization Processes

Thermal degradation of acrylic copolymers is a complex process influenced by the specific monomer composition and the applied temperature. It can lead to the breakdown of the polymer backbone or side chains, resulting in the formation of various volatile and non-volatile products.

Upon heating, polymers can undergo depolymerization, where monomer units detach from the polymer chain, or chain scission, where the polymer backbone breaks at random points. In MMA-containing copolymers, depolymerization to the parent monomer (MMA) is a significant pathway, particularly at elevated temperatures ( gla.ac.uk, gla.ac.uk, researchgate.net). However, the presence of nBA, with its longer alkyl side chain, tends to increase the thermal stability of MMA copolymers compared to pure poly(methyl methacrylate) (PMMA). This is often attributed to a shift in degradation initiation to higher temperatures and a greater propensity for chain scission rather than depolymerization ( gla.ac.uk, researchgate.net).

Cross-linking, the formation of covalent bonds between polymer chains, can also occur during thermal degradation. This process leads to an increase in molecular weight and can result in an insoluble network structure ( mpg.de, nih.gov, ichtj.waw.pl, ebeamservices.com, researchgate.net). Studies on MMA-nBA copolymers suggest that cross-linking can be a significant degradation pathway, particularly at higher temperatures or under specific conditions ( mpg.de, nih.gov, acs.org). The exact balance between chain scission and cross-linking depends on factors such as the copolymer composition, molecular weight, and the presence of oxygen ( nih.gov, researchgate.net).

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique used to identify the volatile products generated during the thermal decomposition of polymers ( chromatographyonline.com, d-nb.info). For MMA-nBA-MAA terpolymers, Py-GC/MS analysis typically reveals a complex mixture of products originating from the degradation of each monomer unit and their interactions within the copolymer.

Commonly identified degradation products from MMA-nBA copolymers include:

Methyl Methacrylate (B99206) (MMA): Primarily formed through the depolymerization of MMA units in the polymer backbone ( gla.ac.uk, gla.ac.uk, researchgate.net, researchgate.net).

n-Butanol: Arises from the cleavage and subsequent reactions of the ester side chain of nBA units ( gla.ac.uk, gla.ac.uk).

Carbon Dioxide (CO₂): Often generated from the decomposition of ester and carboxylic acid groups ( gla.ac.uk, gla.ac.uk, researchgate.net, scispace.com).

Carbon Monoxide (CO): Also results from the breakdown of carbonyl functionalities ( gla.ac.uk, gla.ac.uk, researchgate.net, scispace.com).

Olefins (e.g., but-1-ene): Formed from the elimination reactions involving the side chains of nBA units ( gla.ac.uk, gla.ac.uk).

Methacrylic Acid (MAA): Can be released from the degradation of MAA units or via ester hydrolysis of MMA units ( researchgate.net, scispace.com).

The specific distribution and yield of these products are highly dependent on the pyrolysis temperature and the exact composition of the terpolymer.

Table 1: Typical Pyrolysis Products of MMA-nBA-MAA Copolymers

Degradation ProductProbable Origin
Methyl Methacrylate (MMA)Depolymerization of MMA units
n-ButanolEster cleavage of nBA units
Carbon Dioxide (CO₂)Ester/Carboxylic acid group decomposition
Carbon Monoxide (CO)Carbonyl group decomposition
But-1-eneElimination from nBA side chain
Methacrylic Acid (MAA)MAA unit degradation or MMA ester hydrolysis
Other Hydrocarbons (e.g., C₂-C₄)Fragmentation of side chains and backbone

Hydrolytic Degradation Mechanisms of Ester and Acidic Groups

Acrylic polymers containing ester and carboxylic acid groups are susceptible to hydrolysis, particularly in the presence of water and at elevated pH or temperature ( nih.gov, nih.gov, ncsu.edu). The ester linkages in both MMA and nBA units can undergo hydrolysis, cleaving the ester bond and releasing the corresponding alcohol (methanol from MMA, n-butanol from nBA) and the carboxylic acid group.

Photo-Degradation Mechanisms and Theoretical Aspects of Environmental Influence

Exposure to ultraviolet (UV) radiation can initiate photo-degradation in acrylic polymers. This process typically involves the absorption of UV photons, leading to the excitation of polymer molecules and the generation of free radicals ( e3s-conferences.org, nih.gov, fiveable.me). These radicals can then participate in various reactions, including chain scission and cross-linking.

Compound Names:

MMA: Methyl Methacrylate

nBA: n-Butyl Acrylate (B77674)

MAA: Methacrylic Acid

Advanced Research Directions and Emerging Paradigms

Bio-Inspired and Environmentally Benign Polymerization Approaches for Acrylate (B77674)/Methacrylate (B99206) Systems

A significant thrust in modern polymer science is the development of sustainable and environmentally friendly synthesis methods. For MMA, nBA, and MAA systems, this translates to exploring green solvents, less toxic catalysts, and energy-efficient processes.

Controlled Radical Polymerization (CRP) Techniques: Controlled radical polymerization methods such as Reversible Addition–Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) are pivotal for achieving well-defined polymer architectures with narrow molecular weight distributions.

RAFT Polymerization: RAFT polymerization offers versatility and control over the polymerization of monomers like MMA and nBA. Studies have demonstrated surfactant-free controlled emulsion polymerization of nBA and MMA using amphiphilic poly(ethylene oxide)-based RAFT agents, leading to the formation of stable, submicrometric particles composed of amphiphilic diblock copolymer chains acs.org. Furthermore, RAFT dispersion polymerization of MMA in ethanol (B145695) has been conducted using polymethacrylic acid (PMAA)-based chain transfer agents, enabling studies on conductivity and self-assembly rsc.org.

ATRP: ATRP is another powerful CRP technique. Significant efforts are directed towards making ATRP more environmentally compliant by replacing traditional copper catalysts with more benign alternatives. Iron complexes, for instance, are being explored as catalysts for ATRP of MMA and nBA due to their lower toxicity, cost-effectiveness, and widespread availability mdpi.comresearchgate.netresearchgate.net. These iron-catalyzed systems have shown good control over polymerization, yielding polymers with narrow molecular weight distributions mdpi.comresearchgate.net.

Emulsion Polymerization: Emulsion polymerization, particularly when utilizing water as a solvent, is recognized as a green technique due to its use of a benign solvent and potential for lower energy consumption ajgreenchem.comrsc.org. Research has focused on the emulsion terpolymerization of monomers like MMA, nBA, and acrylic acid (which shares similarities with MAA) to produce latexes with tunable particle sizes and polymerization rates researchgate.net.

Bio-Inspired and Renewable Approaches: While direct bio-inspired polymerization of MMA, nBA, and MAA is still an emerging area, the broader trend involves utilizing bio-based monomers and green catalytic systems. For example, research into terpene-derived acrylate and methacrylate monomers via facile, green catalytic routes aims to create renewable polymers for various applications rsc.org. The exploration of natural catalysts, such as treated bentonite, for the polymerization of MMA also aligns with the principles of green chemistry by offering sustainable catalytic pathways researchgate.net.

Table 8.1.1: Overview of Green Polymerization Approaches for Acrylate/Methacrylate Systems

Polymerization TechniqueMonomers Studied (MMA/nBA/MAA context)Catalyst/AgentKey Finding/BenefitSource(s)
RAFT Emulsion PolymerizationnBA, MMAPEO-based RAFT agentSurfactant-free, controlled polymerization, amphiphilic diblock copolymers formed acs.org. acs.org
RAFT Dispersion PolymerizationMMAPMAA-based CTAConducted in ethanol, conductivity changes observed, self-assembly studies rsc.org. rsc.org
Iron-Catalyzed ATRPMMA, nBA, MAFe complexes (e.g., FeCl3/ligands)Environmentally friendly alternative to Cu, low toxicity, low cost, good control mdpi.comresearchgate.netresearchgate.net. mdpi.comresearchgate.netresearchgate.net
Emulsion PolymerizationMMA/BA/AA (similar to MAA)Various (e.g., KPS initiator, surfactants)Water as solvent, green technique, tunable particle size and rate ajgreenchem.comrsc.orgresearchgate.net. ajgreenchem.comrsc.orgresearchgate.net
Green CatalysisMMANatural catalysts (e.g., treated bentonite)Explores sustainable and low-cost catalytic routes researchgate.net. researchgate.net

Design Principles for Smart and Responsive MMA-nBA-MAA Architectures

The design of "smart" or "responsive" polymers from MMA, nBA, and MAA hinges on strategically incorporating specific monomers and controlling the polymer architecture to elicit predictable responses to external stimuli such as pH, temperature, or mechanical stress.

Sequence Control and Self-Healing: Research into MMA/nBA copolymers has revealed that the sequence of monomers can significantly impact properties like self-healing nih.govresearchgate.net. Alternating copolymers of MMA and nBA, synthesized through specialized methods, have demonstrated superior self-healing capabilities compared to statistical copolymers nih.govresearchgate.net. This suggests that precise control over monomer sequencing in MMA-nBA-MAA terpolymers could lead to materials with tunable mechanical responses and self-repairing functionalities.

Potential for Stimuli-Responsive Materials: By judiciously combining these monomers, terpolymers can be designed to exhibit a range of responsive behaviors. For instance, incorporating MAA could yield pH-sensitive hydrogels or coatings. The interplay between the rigid MMA segments and flexible nBA segments, potentially modulated by the ionic character of MAA, could also lead to temperature or solvent-responsive materials, although specific studies on MMA-nBA-MAA terpolymers for these functionalities are still developing.

Self-Assembly Principles of Block/Graft Copolymers and Supramolecular Structures

The ability of polymer chains to self-assemble into ordered nanostructures is fundamental for creating advanced materials with tailored properties, such as drug delivery systems, templates for nanomaterials, or advanced coatings. Block and graft copolymers of MMA and nBA are key targets for such investigations.

Synthesis of Block Copolymers: Controlled polymerization techniques are essential for synthesizing well-defined block copolymers. Triblock copolymers of the type poly(methyl methacrylate)-block-poly(n-butyl acrylate)-block-poly(methyl methacrylate) [P(MMA)-b-P(nBA)-b-P(MMA)] have been successfully synthesized using ATRP cmu.edu. Similarly, RAFT polymerization has been employed to create amphiphilic diblock copolymers of nBA and MMA, often incorporating hydrophilic blocks to stabilize them in aqueous media acs.org. These controlled methods allow for precise control over the molecular weight and composition of each block, which are critical parameters for dictating self-assembly behavior.

Self-Assembly Phenomena: The distinct chemical nature and segment lengths of different blocks within a copolymer drive self-assembly. For example, diblock copolymers of PMAA and PMMA have been shown to self-assemble in ethanol, with observed conductivity changes suggesting the involvement of electrostatic interactions alongside solvophobic effects rsc.org. In other studies, P(MMA/nBA) copolymers have been patterned onto surfaces to create microstructures that influence cell adhesion and proliferation, demonstrating a form of macroscopic self-assembly for surface engineering applications researchgate.net. The potential exists to extend these principles to MMA-nBA-MAA terpolymers, where specific block or gradient sequences could lead to complex supramolecular architectures.

Table 8.3.1: Block Copolymer Architectures and Self-Assembly Studies

Copolymer ArchitectureMonomers InvolvedSynthesis MethodSelf-Assembly Behavior/ApplicationSource(s)
P(MMA)-b-P(nBA)-b-P(MMA) triblockMMA, nBAATRPSynthesis of triblock structures for material property studies cmu.edu. cmu.edu
PEO-b-P(nBA)-b-PEO triblocknBA, MMARAFT Emulsion PolymerizationFormation of amphiphilic diblock copolymer chains in stable latexes acs.org. acs.org
PMAA-b-PMMA diblockMMA, MAA (as PMAA)RAFT Dispersion PolymerizationSelf-assembly in ethanol, conductivity changes, electrostatic interactions observed rsc.org. rsc.org
P(MMA/nBA) copolymerMMA, nBAVariousSurface patterning for dynamic control of cell behaviors researchgate.net. researchgate.net

Integration of Theoretical and Computational Methodologies for Rational Polymer Design

The rational design of polymers with specific properties necessitates a synergistic approach combining experimental synthesis and characterization with theoretical modeling and computational simulations. This integration allows for the prediction of material behavior, optimization of synthesis parameters, and efficient exploration of the vast compositional and structural space.

Computational Modeling and Simulations: Molecular dynamics simulations, employing established force fields, can provide insights into the thermodynamic behavior of polymer segments within copolymers. For instance, simulations of MMA/nBA copolymers have been used to model the response of molecular segments, aiding in the understanding of their properties acs.org. Such simulations can predict how different monomer sequences or block lengths might influence macroscopic properties like glass transition temperature or mechanical strength.

Reactivity Ratio Estimation and Sequence Control: In terpolymerization, understanding monomer reactivity ratios is paramount for controlling the composition and sequence distribution of the resulting polymer chains. While specific reactivity ratios for MMA/nBA/MAA terpolymerization are not extensively detailed in the provided literature, studies on MMA/nBA copolymerization highlight how these ratios dictate the formation of alternating, statistical, or gradient copolymers, which in turn influence properties such as self-healing nih.govresearchgate.netresearchgate.net. Computational tools can assist in estimating these ratios and predicting copolymer composition under various feed conditions.

Advanced Data Analysis for Molecular Characterization: The precise characterization of complex terpolymer systems at a molecular level is crucial for validating theoretical models and guiding design. Techniques such as Kendrick Mass Defect (KMD) analysis, applied within electrospray ionization-ion mobility spectrometry-mass spectrometry (ESI-IM-MS), have proven effective in characterizing styrene (B11656)/MMA/nBA terpolymers, revealing dependencies of composition on molecular weight nih.gov. This level of detailed analytical insight is vital for the rational design of polymers by providing a clear link between synthesis, structure, and properties.

Table 8.4.1: Computational and Theoretical Approaches in Polymer Design

MethodologyApplication AreaInsights GainedMonomers Studied (MMA/nBA/MAA context)Source(s)
Molecular Dynamics SimulationsPredicting thermodynamic response of polymer segmentsUnderstanding material behavior based on molecular structure acs.org.MMA, nBA acs.org
Reactivity Ratio EstimationControlling terpolymer composition and sequencePredicting copolymer structure (alternating, statistical) and its impact on properties nih.govresearchgate.netresearchgate.net.MMA, nBA nih.govresearchgate.netresearchgate.net
ESI-IM-MS with KMD AnalysisMolecular-level characterization of terpolymersIdentifying composition-molecular weight dependencies nih.gov.St, MMA, nBA nih.gov
Polymerization Kinetics ModelingOptimizing synthesis parametersPredicting molecular weight distributions and reaction outcomes nih.gov.General acrylate/methacrylate systems nih.gov

The ongoing research into MMA-nBA-MAA systems, leveraging these advanced methodologies, promises to yield novel polymeric materials with tailored functionalities for a wide array of applications, from advanced coatings and adhesives to responsive biomaterials.

Conclusion and Future Outlook

Summary of Key Academic Contributions and Fundamental Discoveries

Research into terpolymers and copolymers involving Methyl Methacrylate (B99206) (MMA), n-Butyl Acrylate (B77674) (nBA), and Methacrylic Acid (MAA) has significantly advanced the understanding of tunable polymer properties through precise monomer composition and sequence control. A key contribution has been the development of synthetic methodologies, such as atom transfer radical polymerization (ATRP) and controlled radical polymerization techniques, enabling the synthesis of well-defined copolymers with controlled architectures, including alternating sequences nsf.govresearchgate.netacs.org. These controlled polymerization methods have allowed researchers to overcome inherent reactivity ratio differences between monomers like MMA and nBA, leading to materials with predictable microstructures nsf.govresearchgate.netresearchgate.net.

Fundamental discoveries include the establishment of structure-property relationships, particularly how the arrangement of MMA and nBA units influences properties like self-healing capabilities researchgate.netresearchgate.netresearchgate.netnih.gov. Alternating copolymers of MMA and nBA have demonstrated superior self-healing properties compared to their statistical counterparts, attributed to the precise sequence distribution researchgate.netresearchgate.netnih.gov. Furthermore, research has illuminated the role of MAA in terpolymers, often imparting pH-responsiveness and influencing properties like gelation and solubility science.govncsu.edu. The incorporation of MAA has been shown to be crucial for creating pH-sensitive hydrogels and biocompatible materials science.govncsu.edu.

Studies have also focused on the thermal and mechanical properties of these systems. For instance, the glass transition temperature (Tg) of MMA-based copolymers can be precisely tuned by varying the composition of comonomers like nBA, impacting the material's flexibility and performance scispace.comnih.govacs.org. Research has also explored the blending of MMA-containing copolymers with other polymers, such as PMMA, demonstrating significant improvements in impact resistance, as seen with MMA-nBA-MMA block copolymers blended with PMMA, which showed a 243% increase in impact resistance mdpi.comresearchgate.net. These findings underscore the versatility of MMA-nBA-MAA systems in tailoring material performance for specific applications.

Unresolved Challenges and Future Research Trajectories in MMA-nBA-MAA (Co)polymer Chemistry

Despite significant progress, several challenges remain in the field of MMA-nBA-MAA terpolymers. One ongoing challenge is the precise control over terpolymer composition and sequence distribution, especially when incorporating three or more monomers with varying reactivities. While ATRP and other controlled radical polymerization techniques offer improved control, achieving perfectly alternating or blocky structures in complex terpolymer systems remains a synthetic hurdle nsf.govresearchgate.netresearchgate.net. Further research is needed to develop more robust and scalable synthesis methods that can yield terpolymers with highly defined architectures and minimal batch-to-batch variability.

Another area requiring further investigation is the comprehensive understanding of the interplay between monomer sequence, molecular weight, and macroscopic properties, particularly in complex systems like self-healing materials or stimuli-responsive polymers. While alternating MMA-nBA copolymers show promise for self-healing, optimizing this property through fine-tuning sequence and molecular architecture requires deeper exploration researchgate.netresearchgate.netnih.gov. Similarly, the role of MAA in imparting specific functionalities, such as enhanced adhesion or controlled degradation, needs more detailed mechanistic studies.

Future research trajectories should focus on:

Advanced Synthesis: Developing novel catalytic systems or polymerization strategies that offer even greater control over terpolymer sequence and architecture, potentially enabling the creation of gradient or block terpolymers with tailored functionalities.

Multifunctional Materials: Exploring the synergistic effects of combining MMA, nBA, and MAA with other functional monomers to create advanced materials with multiple responsive properties (e.g., thermal, pH, and mechanical stimuli) for applications in smart coatings, drug delivery, and advanced composites.

Computational Modeling: Leveraging advanced computational tools, such as molecular dynamics simulations, to predict and understand the structure-property relationships in MMA-nBA-MAA terpolymers, thereby accelerating material design and discovery.

Sustainability: Investigating greener synthesis routes, including the use of bio-based monomers or more environmentally friendly polymerization techniques, to align with the growing demand for sustainable polymer materials.

Potential for Advancing Fundamental Polymer Science through Continued Investigation of MMA-nBA-MAA Systems

The continued investigation of MMA-nBA-MAA terpolymer systems holds substantial potential for advancing fundamental polymer science. By systematically studying these systems, researchers can deepen their understanding of:

Controlled Polymerization Mechanisms: The challenges in controlling the copolymerization of monomers with disparate reactivities, such as MMA and nBA, provide a fertile ground for refining and developing new controlled radical polymerization techniques. This can lead to broader applicability of these methods to other monomer combinations.

Sequence-Property Relationships: The ability to synthesize polymers with varying sequences (statistical, alternating, block) allows for a direct examination of how chain architecture influences macroscopic properties like mechanical strength, thermal behavior (Tg), self-healing, and stimuli-responsiveness. This fundamental knowledge is critical for designing polymers with predictable and tailored performance.

Multicomponent Polymerization Theory: MMA-nBA-MAA terpolymers serve as excellent model systems for testing and advancing theories of multicomponent polymerization kinetics and mechanisms. Understanding the complex interplay of monomer reactivities, chain transfer, and termination in ternary systems can lead to more accurate predictive models for copolymerization.

Advanced Material Design: The inherent tunability of these terpolymers, particularly through the inclusion of MAA for functionalization, opens avenues for creating novel materials with applications ranging from advanced adhesives and coatings to biocompatible materials and responsive hydrogels. The insights gained from studying these systems can inform the design of a wide array of functional polymers.

Ultimately, the systematic exploration of MMA-nBA-MAA terpolymers contributes to the broader field of polymer chemistry by providing fundamental insights into monomer reactivity, polymerization control, and the intricate relationship between molecular structure and material properties. This knowledge is essential for the rational design and synthesis of next-generation polymeric materials.

Compound Name Table:

AbbreviationFull Name
MMAMethyl Methacrylate
nBAn-Butyl Acrylate
MAAMethacrylic Acid

Q & A

Q. What characterization techniques are essential for analyzing copolymer morphology and chemical structure?

  • Methodological Answer : Use scanning electron microscopy (SEM) to visualize fiber or particle morphology (e.g., oriented vs. random fiber distributions in HMA:MMA:MAA terpolymers) . Fourier-transform infrared spectroscopy (FT-IR) confirms covalent interactions, such as carboxyl-epoxy crosslinking in EP/Poly(MMA/BA/MAA) systems . X-ray photoelectron spectroscopy (XPS) identifies surface composition changes, and nuclear magnetic resonance (NMR) determines copolymer sequence distribution .

Q. How can polymerization stability be optimized in high-solid-content emulsions?

  • Methodological Answer : Stability is improved by controlling initiator concentration (e.g., 1.5% initiator by mass) and solvent selection (e.g., toluene/xylene mixtures for balanced solubility and volatility). Monitor colloidal stability via zeta potential measurements and accelerated aging tests. Excess MMA (>30% molar ratio) should be avoided, as it destabilizes emulsions .

Advanced Research Questions

Q. How do reactivity ratios (r₁, r₂) and solvent polarity affect copolymer sequence distribution in MMA/MAA systems?

  • Methodological Answer : Reactivity ratios (e.g., r₁=0.37 for MMA, r₂=2.2 for MAA) indicate a tendency for MAA to homopolymerize early, while MMA preferentially reacts with MAA later. Solvent polarity (e.g., aqueous vs. organic phases) alters these ratios, requiring kinetic modeling (e.g., Mayo-Lewis equation) to predict sequence heterogeneity. Experimental validation via gradient HPLC or mass spectrometry is critical .

Q. What catalytic strategies enhance the efficiency of MAA esterification to MMA in fixed-bed reactors?

  • Methodological Answer : Test cation-exchange resins (e.g., NKC-9) under continuous flow conditions. Optimize parameters: methanol/MAA molar ratio (1.2:1), temperature (368 K), and pressure (0.3 MPa). Monitor mass transfer limitations using Thiele modulus calculations and validate via Arrhenius plots to distinguish kinetic vs. diffusion-controlled regimes .

Q. How can computational modeling resolve contradictions in copolymer adhesion performance across substrates of varying polarity?

  • Methodological Answer : Molecular dynamics (MD) simulations can correlate copolymer-substrate interfacial energy with shear strength data. For example, Poly(MMA/BA/MAA) with MMA:BA:MAA=3:5:1 maximizes adhesion to low-polarity aluminum, while higher MMA ratios favor iron due to polarity matching. Experimental validation requires lap-shear testing under controlled humidity .

Q. What sustainable synthesis routes exist for MMA/MAA production, and how do they compare to conventional methods?

  • Methodological Answer : Metabolic engineering of yeast strains (e.g., S. cerevisiae) enables MAA-CoA production from glucose (5 g/L titers). Compare life-cycle assessments (LCAs) of this route vs. fossil-based ACH (acetone cyanohydrin) processes. Key metrics include E-factor (waste per product mass) and carbon efficiency .

Data Analysis & Reporting

Q. How should researchers address discrepancies in reactivity ratio data under varying solvent conditions?

  • Methodological Answer : Perform sensitivity analyses using copolymer composition equations (e.g., Kelen-Tüdős method). Report solvent dielectric constants and template effects (e.g., molecular imprinting) that alter monomer reactivity. Cross-validate with ternary phase diagrams for monomer-solvent interactions .

Q. What statistical approaches are recommended for analyzing pore size distribution in electrospun terpolymer meshes?

  • Methodological Answer : Use ImageJ or MATLAB to process SEM images, extracting pore area distributions. Apply log-normal or Weibull distribution fitting. For oriented fibers, include anisotropy metrics (e.g., Herman’s orientation factor) .

Experimental Design & Validation

Q. How can researchers validate the formation of a crosslinked network in EP/Poly(MMA/BA/MAA) composites?

  • Methodological Answer : Use sol-gel analysis to measure insoluble fraction (gel content). Confirm crosslinking density via swelling experiments in toluene and dynamic mechanical analysis (DMA). FT-IR peak shifts (e.g., carbonyl or epoxy groups) provide chemical evidence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.